6-chloro-N-(2-ethyl-6-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a benzenesulfonyl group, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This is usually achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride.
Chlorination: The chlorination of the phenyl ring can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through reactions with amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the carboxamide group to an amine.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.
Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Industrial Chemistry: It could be used as an intermediate in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(BENZENESULFONYL)-6-CHLORO-N-(2-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
- 4-(BENZENESULFONYL)-6-CHLORO-N-(2-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of 4-(BENZENESULFONYL)-6-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications where such properties are desirable.
Properties
Molecular Formula |
C24H23ClN2O4S |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-3-17-9-7-8-16(2)23(17)26-24(28)22-15-27(20-14-18(25)12-13-21(20)31-22)32(29,30)19-10-5-4-6-11-19/h4-14,22H,3,15H2,1-2H3,(H,26,28) |
InChI Key |
GYYNFTAJGWDFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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